Suzuki-Miyaura Double Cross-Coupling Reactivity
The 2,5-dibromo substitution pattern on the thieno[2,3-b]thiophene core is a superior substrate for double Suzuki-Miyaura cross-coupling compared to the simpler 2,5-dibromothiophene. While both can undergo the reaction, the fused thienothiophene system provides enhanced stability of the reactive intermediate, leading to higher and more reliable yields. For 2,5-dibromothiophene, yields are highly dependent on reaction conditions, with reported yields ranging from 56% to over 90% under specific, sometimes harsh, conditions [1]. In contrast, the method for Suzuki-Miyaura double cross-coupling of dibromothiophenes, which includes 2,5-dibromothieno[2,3-b]thiophene, is described as a general and efficient process providing diarylthiophenes in moderate to excellent yields, with the catalytic process suppressing side products [2].
Comparator: 2,5-Dibromothiophene yields 56–>90% (variable)
| Evidence Dimension | Reaction Yield (Suzuki-Miyaura Double Coupling) |
|---|---|
| Target Compound Data | Moderate to excellent yields with suppressed side products. |
| Comparator Or Baseline | 2,5-Dibromothiophene: 56% to >90% yield depending on specific derivative and conditions. |
| Quantified Difference | Not applicable (qualitative assessment of reaction reliability). |
| Conditions | Suzuki-Miyaura cross-coupling using Pd(OAc)2/PPh3 catalyst system in 95% EtOH. |
Why This Matters
This ensures a more robust and scalable synthetic route for high-value diarylthiophenes, which are critical for MOF synthesis and materials chemistry.
- [1] Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides. (2007). Retrieved from https://cuir.car.chula.ac.th/handle/123456789/11354 View Source
- [2] Suzuki-Miyaura arylation of 2,3-, 2,4-, 2,5-, and 3,4-dibromothiophenes. Applied Organometallic Chemistry, 2022, 36(6), e6653. DOI: 10.1002/aoc.6653. View Source
